molecular formula C23H24ClN3O4 B11364286 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11364286
M. Wt: 441.9 g/mol
InChI Key: IGDIUGHACSWLCK-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro group at the 5-position.

The next step involves the formation of the pyrrolidine ring. This can be achieved through a cyclization reaction, where an appropriate precursor undergoes intramolecular cyclization under basic or acidic conditions . The final step is the coupling of the indole and pyrrolidine derivatives with the dimethoxyphenyl group, which can be accomplished using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity . The pyrrolidine ring and dimethoxyphenyl group can also contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity .

Properties

Molecular Formula

C23H24ClN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24ClN3O4/c1-30-17-4-6-21(31-2)20(11-17)26-23(29)15-9-22(28)27(13-15)8-7-14-12-25-19-5-3-16(24)10-18(14)19/h3-6,10-12,15,25H,7-9,13H2,1-2H3,(H,26,29)

InChI Key

IGDIUGHACSWLCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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